![molecular formula C18H22N2O4S B7718963 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide](/img/structure/B7718963.png)
2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to have promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Wirkmechanismus
2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This inhibition leads to a reduction in the production of autoantibodies and the suppression of the immune response.
Biochemical and Physiological Effects:
2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation and suppress the immune response, leading to a reduction in the symptoms of autoimmune diseases such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have limited efficacy in certain animal models, which may limit its potential therapeutic applications.
Zukünftige Richtungen
Future research on 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide should focus on improving its efficacy in animal models and exploring its potential therapeutic applications in other autoimmune diseases. Additionally, the safety and toxicity of the compound should be further studied to ensure its safety for human use.
Synthesemethoden
The synthesis of 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with benzylmethylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified through crystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the production of autoantibodies. This inhibition leads to a reduction in inflammation and the suppression of the immune response.
Eigenschaften
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-11-9-16(10-12-17)19-18(21)14-20(25(2,22)23)13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPUEVHPJDKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.